1-(Decyloxy)-2-isocyanatobenzene
Description
1-(Decyloxy)-2-isocyanatobenzene is an aromatic compound featuring a decyloxy group (–O–C₁₀H₂₁) at the 1-position and an isocyanate group (–NCO) at the 2-position of the benzene ring. The isocyanate moiety imparts high reactivity, making this compound valuable in polymer chemistry, particularly as a precursor for polyurethanes and other cross-linked materials. Its ortho-substituted structure may influence steric hindrance and electronic properties, with the electron-withdrawing isocyanate group likely reducing the electron density of the aromatic ring.
Properties
CAS No. |
55792-41-1 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-decoxy-2-isocyanatobenzene |
InChI |
InChI=1S/C17H25NO2/c1-2-3-4-5-6-7-8-11-14-20-17-13-10-9-12-16(17)18-15-19/h9-10,12-13H,2-8,11,14H2,1H3 |
InChI Key |
TVPLEMAWBVHZAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=CC=C1N=C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Decyloxy)-2-isocyanatobenzene typically involves the reaction of 1-(decyloxy)-2-nitrobenzene with a reducing agent to form the corresponding amine, followed by treatment with phosgene or a similar reagent to introduce the isocyanate group. The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Synthetic Route:
Reduction of 1-(decyloxy)-2-nitrobenzene: This step involves the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Formation of the isocyanate group: The resulting amine is then treated with phosgene or a phosgene equivalent under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with additional steps to ensure purity and yield optimization. Techniques such as continuous flow reactors and advanced purification methods may be employed.
Chemical Reactions Analysis
1-(Decyloxy)-2-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are valuable materials in the production of foams, elastomers, and coatings.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Polyols: Used in the formation of polyurethanes.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Scientific Research Applications
1-(Decyloxy)-2-isocyanatobenzene has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials such as polyurethanes, which have applications in coatings, adhesives, and foams.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Research: Potential use in the development of bioactive compounds and drug delivery systems.
Industrial Applications: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1-(Decyloxy)-2-isocyanatobenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Alkoxy and Nitro Substituents
Compounds such as 1-(Decyloxy)-2-ethoxy-4-nitrobenzene (CAS 24020-08-4, C₁₈H₂₉NO₄) share a decyloxy group but differ in substituent positions and functional groups. Key distinctions include:
- Functional Groups: The nitro (–NO₂) and ethoxy (–OCH₂CH₃) groups in the analogue contrast with the isocyanate group in the target compound. Nitro is strongly electron-withdrawing, similar to isocyanate, but less reactive in polymerization .
- Physical Properties : The analogue has a density of 1.028 g/cm³ and molecular weight of 323.43 g/mol, suggesting greater molecular packing efficiency than 1-(Decyloxy)-2-isocyanatobenzene (estimated molecular weight ~275 g/mol) .
Derivatives with Hydroxyl and Ketone Functional Groups
1-[4-(Decyloxy)-2-hydroxyphenyl]-2-phenylethanone (C₂₄H₃₂O₃, MW 368.52 g/mol) highlights the impact of hydroxyl (–OH) and ketone (–CO–) groups:
- Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to the hydrophobic isocyanate derivative .
- Thermal Stability : While decomposition data is unavailable for the target compound, ketone derivatives typically exhibit moderate thermal stability, whereas isocyanates may decompose at lower temperatures unless stabilized in polymer matrices .
Pyrazine-Based Compounds with Decyloxy Substituents
Pyrazine derivatives like BPC-2DPP (2,3-bis(decyloxy)pyridine [3,4-b]pyrazine) demonstrate the role of heterocyclic rings:
- Electron-Withdrawing Capacity: The additional nitrogen in pyrazine enhances electron withdrawal, reducing band gap energy (2.48 eV in BPC-2DPP vs. ~2.7 eV in non-heterocyclic analogues) .
- Thermal Stability : Pyrazine derivatives decompose at 436–453°C, suggesting that heterocyclic frameworks improve thermal resilience compared to simple benzene derivatives .
Chalcone Derivatives Bearing Decyloxy Groups
Chalcones such as (E)-3-[4-(Decyloxy)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one (C₂₄H₃₀O₃) exhibit biological activity due to their α,β-unsaturated ketone structure:
- Reactivity : Chalcones undergo Michael additions, contrasting with the isocyanate’s preference for nucleophilic reactions (e.g., with amines or alcohols) .
- Applications : Chalcones are explored for pharmaceuticals (e.g., anticancer agents), whereas this compound is more suited for industrial materials .
Data Tables and Research Findings
Table 1: Comparative Properties of this compound and Analogues
Key Research Findings:
- Thermal Behavior : High thermal stability in pyrazine derivatives (436–453°C) suggests that aromatic heterocycles outperform simple benzene-based compounds in electronic applications .
- Solubility: Hydroxyl-containing analogues (e.g., 1-[4-(Decyloxy)-2-hydroxyphenyl]-2-phenylethanone) exhibit greater polarity, favoring use in pharmaceuticals over hydrophobic isocyanates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
